molecular formula C25H18N4O B2417844 (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide CAS No. 392251-93-3

(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide

Cat. No. B2417844
CAS RN: 392251-93-3
M. Wt: 390.446
InChI Key: WGQITDQHOWFGHY-RCCKNPSSSA-N
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Description

Synthesis Analysis

The synthesis of a complex organic compound usually involves multiple steps, each requiring specific reagents and conditions . The exact process would depend on the structure of the compound.


Molecular Structure Analysis

The molecular structure of a compound is usually determined using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The type of reactions it undergoes would depend on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis Techniques : This compound can be synthesized using a method involving the condensation of specific aldehydes and cyanoacetamide under basic conditions in boiling ethanol. This method achieves high yields and allows for the structural determination of the synthesized compound using NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).

Antitumor Activity and Molecular Docking

  • Antitumor Potential : Certain derivatives of this compound have demonstrated significant antitumor activity in vitro, particularly against the HepG2 cell line. Molecular docking studies using Auto Dock tools indicate these compounds' potential interaction with enzymes like 4hdq synthase, suggesting a mechanism of action (Fahim et al., 2019).
  • Apoptotic Pathway Activation : A study showed that derivatives of this compound, particularly when linked with sulphamethoxazole, can induce apoptosis in cancer cell lines like HCT116. This process involves upregulation of genes like caspase-3, BAX, and P53, and downregulation of BCL2, MMP1, and CDK2, indicating a clear activation of the apoptotic pathway (Mohamed et al., 2020).

Additional Biological Activities

  • Antimicrobial Properties : Certain pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, which are structurally related to the compound of interest, have been synthesized and found to possess significant antimicrobial activities. These activities were assessed against various bacteria and fungi (Hamed et al., 2020).
  • Platelet Antiaggregating Activities : Derivatives of 1H-pyrazole, such as 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl) pyrimidines, have shown platelet antiaggregating activity in vitro, along with other potential pharmacological properties like antihypertensive, local anesthetic, and anti-inflammatory activities (Bondavalli et al., 1992).

Molecular Docking and Computational Studies

  • Computational Analysis : In-depth computational studies, including molecular docking and Density Functional Theory (DFT) calculations, have been conducted on similar compounds. These studies help in understanding the optimized molecular structure, bonding characteristics, and interaction potentials of these compounds, which can be crucial for their application in drug design and discovery (Dhevaraj et al., 2019).

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This could involve looking at how it interacts with biological molecules, and what effects it has on cells or organisms .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures would be determined based on these properties .

Future Directions

Future research on a compound could involve finding new synthesis methods, studying its properties in more detail, or exploring potential applications .

properties

IUPAC Name

(E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O/c26-16-21(25(27)30)15-22-17-29(23-9-5-2-6-10-23)28-24(22)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-15,17H,(H2,27,30)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQITDQHOWFGHY-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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